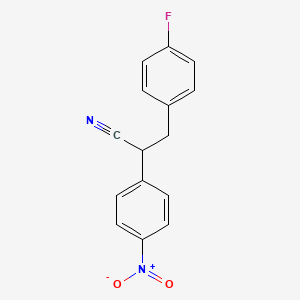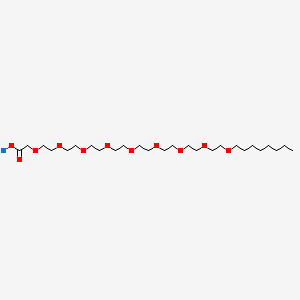
1-Bromo-3-isopropoxy-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-isopropoxy-5-methoxybenzene is a chemical compound with the molecular formula C10H13BrO2 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-isopropoxy-5-methoxybenzene consists of a benzene ring substituted with a bromine atom, an isopropoxy group, and a methoxy group . The InChI code for this compound is 1S/C10H13BrO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
1-Bromo-3-isopropoxy-5-methoxybenzene is a liquid at room temperature . Its molecular weight is 229.12 g/mol .Applications De Recherche Scientifique
Environmental Presence and Origin
- Bromochloromethoxybenzenes in the Marine Troposphere : Research reveals that halogenated methoxybenzenes (anisoles), similar to 1-bromo-3-isopropoxy-5-methoxybenzene, are ubiquitous in the environment. These compounds have mixed biogenic and anthropogenic origins. The study of their concentrations in the Eastern Atlantic Ocean's marine troposphere suggests an anthropogenic origin for chloroanisoles and a biogenic origin for bromoanisoles (Führer & Ballschmiter, 1998).
Chemical Synthesis and Properties
- Sterically Protected Diphosphene and Fluorenylidenephosphine Synthesis : A study utilized a similar bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, in the synthesis of diphosphene and fluorenylidenephosphine. This showcases the utility of halogenated methoxybenzenes in the preparation of low-coordinate phosphorus compounds (Toyota et al., 2003).
Applications in Neuroscience
- Probes for Alzheimer's Disease : A derivative of methoxybenzene, 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, has been synthesized and studied for its potential as a probe for beta-amyloid plaques in Alzheimer's disease. The study highlights its applicability in detecting amyloid aggregates in the brain, indicating the potential of halogenated methoxybenzenes in neuroscience research (Lee et al., 2001).
Liquid Crystals Synthesis
- Enantiopure Trioxadecalin Derived Liquid Crystals : Research involving the reaction of pseudo-glucal with Grignard reagents, including 1-bromo-4-methoxybenzene, led to the synthesis of β-C-aryl glycosides, which are chiral precursors in the creation of chiral liquid crystals. This demonstrates the role of bromo- and methoxy-substituted benzenes in developing new liquid crystal materials (Bertini et al., 2003).
Fragrance Synthesis
- Application in Fragrance Synthesis : A combination of Pd(OAc)2 and P(t-Bu)3 catalyzed the coupling of β-methallyl alcohol with 1-bromo-4-methoxybenzene, leading to floral fragrances. This highlights the use of bromo- and methoxybenzene derivatives in fragrance industry applications (Scrivanti et al., 2008).
Pharmaceutical Research
- Amyloid Plaque Detection in Alzheimer's : Similar compounds to 1-bromo-3-isopropoxy-5-methoxybenzene have been studied for their potential in detecting amyloid plaques, a key marker of Alzheimer's disease, indicating the applicability of such compounds in pharmaceutical and medical research (Lee et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-methoxy-5-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXESSGXPZELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738142 |
Source


|
| Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-isopropoxy-5-methoxybenzene | |
CAS RN |
1235566-57-0 |
Source


|
| Record name | 1-Bromo-3-methoxy-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

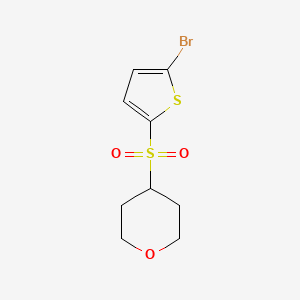
![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)
![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)
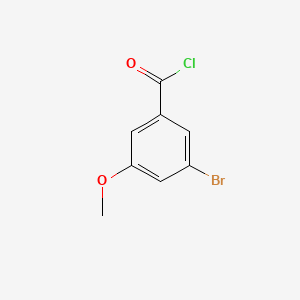
![(3aS,4R,6S,6aR)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carbonitrile](/img/structure/B594711.png)
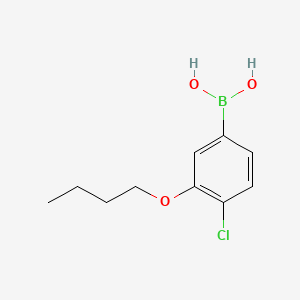


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-6/'-Methoxycinchonan-9-yl]aMino]-3-Cyclobuten](/img/structure/B594720.png)
